![molecular formula C15H32O2Si B12555920 3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)- CAS No. 158783-76-7](/img/structure/B12555920.png)
3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pentanona, 2-metil-1-[[tris(1-metiletil)silil]oxi]-, (2S)- es un compuesto químico conocido por sus propiedades estructurales únicas y sus posibles aplicaciones en diversos campos científicos. Este compuesto se caracteriza por la presencia de un grupo cetona y un grupo éter de sililo, que contribuyen a su reactividad y versatilidad en las reacciones químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-Pentanona, 2-metil-1-[[tris(1-metiletil)silil]oxi]-, (2S)- típicamente implica la reacción de 2-metil-3-pentanona con un agente sililante como el cloruro de tris(1-metiletil)sililo. La reacción generalmente se lleva a cabo en presencia de una base, como la trietilamina, para facilitar la formación del enlace éter de sililo. Las condiciones de reacción a menudo incluyen disolventes anhidros y atmósfera inerte para evitar la hidrólisis y la oxidación de los reactivos.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar procesos de flujo continuo para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura y la presión, pueden mejorar la eficiencia de la síntesis. Además, se emplean técnicas de purificación como la destilación y la cromatografía para aislar el producto deseado de las mezclas de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
3-Pentanona, 2-metil-1-[[tris(1-metiletil)silil]oxi]-, (2S)- puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El grupo cetona puede oxidarse para formar ácidos carboxílicos o ésteres.
Reducción: El grupo cetona puede reducirse para formar alcoholes secundarios.
Sustitución: El grupo éter de sililo puede sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan típicamente.
Sustitución: Los nucleófilos como los alcóxidos y las aminas se pueden utilizar para reemplazar el grupo éter de sililo.
Principales productos formados
Oxidación: Ácidos carboxílicos o ésteres.
Reducción: Alcoholes secundarios.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
3-Pentanona, 2-metil-1-[[tris(1-metiletil)silil]oxi]-, (2S)- tiene varias aplicaciones en la investigación científica:
Biología: Investigado por su posible papel en las vías bioquímicas y las interacciones enzimáticas.
Medicina: Explorado por sus posibles propiedades terapéuticas y como precursor en la síntesis de compuestos farmacéuticos.
Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades funcionales específicas.
Mecanismo De Acción
El mecanismo de acción de 3-Pentanona, 2-metil-1-[[tris(1-metiletil)silil]oxi]-, (2S)- implica su interacción con los objetivos moleculares a través de sus grupos funcionales. El grupo cetona puede participar en reacciones de adición nucleofílica, mientras que el grupo éter de sililo puede sufrir reacciones de sustitución. Estas interacciones pueden modular las vías bioquímicas e influir en la actividad de las enzimas y otras proteínas.
Comparación Con Compuestos Similares
Compuestos similares
3-Pentanona, 2-metil-1-[[tris(1-metiletil)silil]oxi]-, ®-: El enantiómero del isómero (2S)- con propiedades químicas similares pero diferente estereoquímica.
2-Pentanona, 3-metil-: Un compuesto estructuralmente relacionado con un patrón de sustitución diferente en la cadena principal de pentanona.
Singularidad
3-Pentanona, 2-metil-1-[[tris(1-metiletil)silil]oxi]-, (2S)- es único debido a su estereoquímica específica y la presencia de un grupo cetona y un grupo éter de sililo.
Propiedades
Número CAS |
158783-76-7 |
|---|---|
Fórmula molecular |
C15H32O2Si |
Peso molecular |
272.50 g/mol |
Nombre IUPAC |
(2S)-2-methyl-1-tri(propan-2-yl)silyloxypentan-3-one |
InChI |
InChI=1S/C15H32O2Si/c1-9-15(16)14(8)10-17-18(11(2)3,12(4)5)13(6)7/h11-14H,9-10H2,1-8H3/t14-/m0/s1 |
Clave InChI |
HRTKUGCAZZAEGN-AWEZNQCLSA-N |
SMILES isomérico |
CCC(=O)[C@@H](C)CO[Si](C(C)C)(C(C)C)C(C)C |
SMILES canónico |
CCC(=O)C(C)CO[Si](C(C)C)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


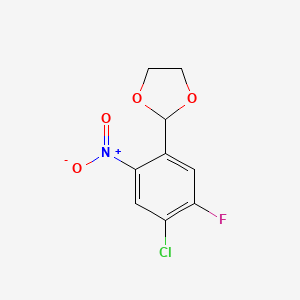
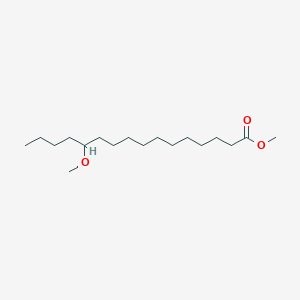
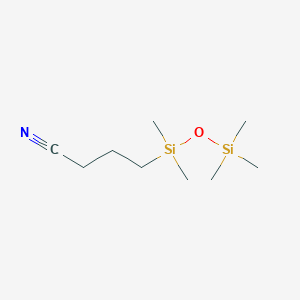
![3,3-Bis[2-(methoxymethyl)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B12555849.png)
![4-[(2-Chloroquinazolin-4-yl)amino]benzoic acid](/img/structure/B12555861.png)

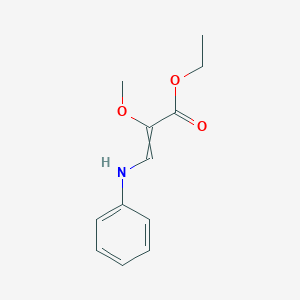
![1-[2,4-Dihydroxy-3-[5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12555892.png)
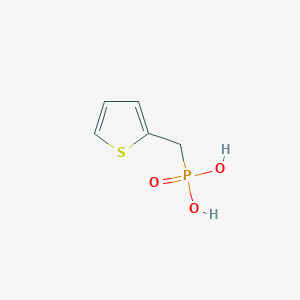
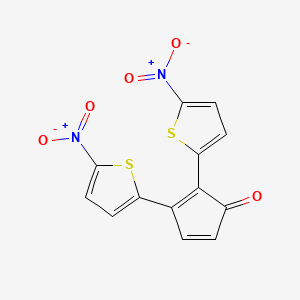
![4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-propylpyrimidine](/img/structure/B12555907.png)
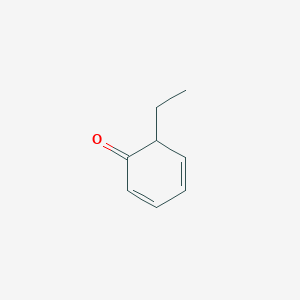
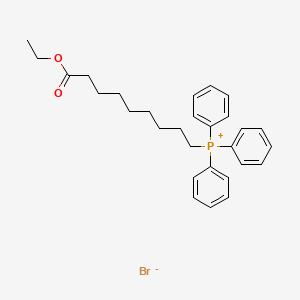
![1H-Thiopyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B12555928.png)
